4,7-Dibromo-2-decyl-1H-benzimidazole CAS number and molecular weight
4,7-Dibromo-2-decyl-1H-benzimidazole CAS number and molecular weight
An In-depth Technical Guide to 4,7-Dibromo-2-decyl-1H-benzimidazole: Physicochemical Properties, Synthesis, and Potential Applications
Authored by a Senior Application Scientist
Core Physicochemical Properties
The fundamental properties of 4,7-Dibromo-2-decyl-1H-benzimidazole are derived from its molecular structure, which consists of a benzimidazole core substituted with two bromine atoms at the 4 and 7 positions and a decyl group at the 2-position.
Molecular Formula: C₁₇H₂₄Br₂N₂
Molecular Weight: 416.20 g/mol
While a dedicated CAS number for 4,7-Dibromo-2-decyl-1H-benzimidazole is not found, the core structure, 4,7-Dibromo-1H-benzimidazole, is registered under CAS number 148185-66-4.[1][2] This highlights that while the core scaffold is known, this specific derivative with a decyl group may be a novel compound or less commonly reported.
| Property | Value | Source/Method |
| CAS Number | Not available | - |
| Molecular Formula | C₁₇H₂₄Br₂N₂ | Calculated |
| Molecular Weight | 416.20 g/mol | Calculated |
| Physical Form | Expected to be a solid | Inferred from related compounds[1] |
| Solubility | Likely soluble in organic solvents like toluene | Inferred from similar structures[3] |
| Storage | Keep in a dark place, sealed in dry, cool conditions (2-8°C recommended for the core) | Inferred from related compounds[1] |
Synthesis and Mechanism
The synthesis of 2-substituted benzimidazoles is a well-established area of organic chemistry.[4][5][6] The most common and direct route involves the condensation of an o-phenylenediamine with an aldehyde or a carboxylic acid. For the target molecule, 4,7-Dibromo-2-decyl-1H-benzimidazole, the synthesis would logically proceed via the condensation of 3,6-dibromo-1,2-phenylenediamine with undecanal or undecanoic acid.
Proposed Synthetic Pathway
Caption: Proposed synthesis of 4,7-Dibromo-2-decyl-1H-benzimidazole.
Experimental Protocol: Phillips Condensation Method
This protocol is a generalized procedure adapted for the synthesis of the target molecule.
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 1.0 equivalent of 3,6-dibromo-1,2-phenylenediamine in a suitable solvent such as ethanol or a mixture of ethanol and water.
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Addition of Aldehyde: Add 1.1 equivalents of undecanal to the solution.
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Acid Catalysis (Optional but Recommended): A catalytic amount of a mineral acid like hydrochloric acid or an organic acid can be added to facilitate the reaction.
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Reflux: Heat the reaction mixture to reflux and maintain it for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
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Work-up: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If not, the volume of the solvent can be reduced under vacuum.
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Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure 4,7-Dibromo-2-decyl-1H-benzimidazole.
Potential Applications and Biological Significance
The benzimidazole scaffold is a "privileged" structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[7][8][] Its derivatives are known to exhibit a wide range of biological activities.
Anticancer Activity: Many benzimidazole derivatives, particularly halogenated ones, have been investigated for their anticancer properties.[8][10] The benzimidazole-4,7-dione core, structurally related to our target molecule, has been studied for its potential as bioreductive anticancer prodrugs that are selectively activated in the hypoxic environment of tumors.[11] The dibromo substitution on the benzene ring can enhance the lipophilicity and potentially the biological activity of the molecule.[12]
Antimicrobial and Anthelmintic Agents: The benzimidazole core is found in several antifungal and anthelmintic drugs.[8] The introduction of a long alkyl chain, such as the decyl group, could modulate the compound's interaction with microbial cell membranes, a strategy often employed in the design of new antimicrobial agents.
Materials Science: Brominated heterocyclic compounds, such as 4,7-dibromo-2,1,3-benzothiadiazole, are used as building blocks for conducting polymers and materials for organic electronics due to their electron-withdrawing properties.[3][13] While our target molecule is a benzimidazole, the presence of the dibromo-aromatic system suggests it could be explored as an intermediate or a component in the synthesis of novel organic materials.
Safety and Handling
While a specific Safety Data Sheet (SDS) for 4,7-Dibromo-2-decyl-1H-benzimidazole is not available, general precautions for handling halogenated aromatic compounds should be followed. Related compounds are known to cause skin and eye irritation.[2]
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Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[14]
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Handling: Avoid dust formation and inhalation.[14] Use in a well-ventilated area.
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Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[15][16]
Conclusion
4,7-Dibromo-2-decyl-1H-benzimidazole represents a potentially valuable molecule at the intersection of medicinal chemistry and materials science. Although not widely documented, its synthesis is feasible through established chemical routes. The combination of the biologically active benzimidazole core, the modulating effect of the dibromo substituents, and the long alkyl chain at the 2-position makes it a compelling candidate for further investigation, particularly in the development of new anticancer and antimicrobial agents. Future research should focus on its synthesis, purification, and comprehensive biological evaluation.
References
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Indagoo Research Chemicals. (2026, February 23). Safety Data Sheet - 1H-Benzimidazole, 6-bromo-4-fluoro-2-methyl-1-(1-methylethyl)-. [Link]
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Pathak, D., Siddiqui, N., Bhrigua, B., Ahsan, W., & Alam, M. S. (2024, July 5). Benzimidazole: A Versatile Pharmacophore For Diverse Therapeutic Applications. Preprints.org. [Link]
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Chemsrc. (n.d.). 4,7-dibromo-2,2-dimethyl-2H-benzo[d]imidazole. [Link]
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National Center for Biotechnology Information. (n.d.). 4,7-Dibromo-2,1,3-benzothiadiazole. PubChem Compound Database. [Link]
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Reddy, T. J., et al. (2015). Synthesis of N-Fused Benzimidazole-4,7-diones via Sequential Copper-Catalyzed C–N Coupling/Cyclization and Oxidation. Molecules, 20(9), 15686-15705. [Link]
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Al-dujaili, A. H., & Al-Janabi, A. S. (2020). Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major derivatives. RSC advances, 10(20), 11894-11934. [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of benzimidazoles. [Link]
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Perez, A., et al. (2023). A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. Molecules, 28(4), 1735. [Link]
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Thomas, J., & Mathew, B. (2022). Exploring the Versatility of Benzimidazole Scaffolds as Medicinal Agents: A Brief Update. Current Drug Discovery Technologies, 19(1), 1-13. [Link]
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IntechOpen. (2019, August 13). Synthesis and Pharmacological Profile of Benzimidazoles. [Link]
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Cheméo. (n.d.). Chemical Properties of 1H-Benzimidazole. [Link]
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Popova, E. A., et al. (2018). Biological Evaluation of the Activity of Some Benzimidazole-4,7-dione Derivatives. Molecules, 23(11), 2946. [Link]
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